molecular formula C19H28N2O4S B4007652 N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B4007652
M. Wt: 380.5 g/mol
InChI Key: XLYKMZRLQVGOCV-UHFFFAOYSA-N
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Description

This compound, involving a glycine derivative, is notable for its complex structure, which includes a cyclohexyl group, a phenylsulfonyl moiety, and a tetrahydrofuran ring attached to the nitrogen of glycine. Its synthesis and characterization involve intricate organic reactions and analytical techniques.

Synthesis Analysis

The synthesis of related glycine derivatives typically involves multistep organic reactions. For instance, Watterson et al. (2003) explored the synthesis of furans and cyclopentenones using phenylsulfonyl derivatives, demonstrating the complexity and versatility of such synthetic routes (Watterson et al., 2003).

Molecular Structure Analysis

The molecular structure of glycine derivatives can be elucidated using techniques like X-ray crystallography, as shown in studies of similar compounds. For example, Özer et al. (2009) detailed the crystal structure of a cyclohexanecarboxamide derivative, which could be analogous to the structural analysis of our compound of interest (Özer et al., 2009).

Chemical Reactions and Properties

Compounds with phenylsulfonyl groups, like our molecule, may participate in various chemical reactions, including cycloadditions and electrophilic substitutions. Clayden et al. (2003) demonstrated the cyclization of arylsulfonylalkoxymethyl lithiums, highlighting the reactivity of phenylsulfonyl groups (Clayden et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, can be derived from their molecular structure. Research on similar sulfonyl and glycine derivatives, such as by Desai et al. (1996), provides insights into these properties (Desai et al., 1996).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and functional group interactions, are crucial for understanding the behavior of these molecules. Studies on similar compounds, like the synthesis and characterization of cardo polysulfonates by Karia and Parsania (1999), offer insights into these properties (Karia & Parsania, 1999).

Scientific Research Applications

Synthesis Techniques and Applications

N2-cyclohexyl-N2-(phenylsulfonyl)-N1-(tetrahydro-2-furanylmethyl)glycinamide, while not directly referenced in available literature, is chemically related to compounds involved in advanced synthetic methodologies for creating complex molecular frameworks. Research demonstrates the utility of phenylsulfonyl and related functional groups in facilitating reactions for the synthesis of diverse and structurally complex compounds.

  • Synthetic Equivalents for Tetrahydroisoquinoline Frameworks : New synthetic equivalents based on Weinreb Amide (WA) functionality, specifically involving phenylsulfonyl glycinamide derivatives, have been developed for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline structures. This approach allows for the direct synthesis of these compounds in good yields, showcasing the versatility of phenylsulfonyl-containing compounds in facilitating complex syntheses (Harikrishna Kommidi et al., 2010).

  • Dearomatizing Cyclization : The phenylsulfonyl group has been shown to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings, leading to the formation of new tetrahydrofuran rings with high diastereoselectivity. This process highlights the role of phenylsulfonyl compounds in constructing complex molecular architectures, such as a close structural analogue of podophyllotoxin (J. Clayden et al., 2003).

  • Sulfonyl Group Reactivity : Investigations into the reactivity of phenylsulfonyl chloride with tertiary amines reveal the formation of geometric isomers about a carbon–sulfur double bond, illustrating the unique chemical behavior of sulfonyl-containing compounds and their potential in synthesizing novel chemical entities (J. King & T. Durst, 1966).

Molecular Interaction Studies

  • Metal-Ligand Interactions : Studies on the interactions between N-(phenylsulfonyl)glycine derivatives and metals such as Cd^2+ and Zn^2+ shed light on the complexation behavior and potential application of these compounds in coordination chemistry and metal-induced molecular transformations (G. Gavioli et al., 1991).

properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c22-19(20-14-17-10-7-13-25-17)15-21(16-8-3-1-4-9-16)26(23,24)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKMZRLQVGOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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